molecular formula C8H8ClNO2 B1608404 N-(5-chloro-2-methoxyphenyl)formamide CAS No. 63429-96-9

N-(5-chloro-2-methoxyphenyl)formamide

Cat. No.: B1608404
CAS No.: 63429-96-9
M. Wt: 185.61 g/mol
InChI Key: NNRAYKKQQYJMNZ-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of N-(5-chloro-2-methoxyphenyl)formamide follows the International Union of Pure and Applied Chemistry systematic nomenclature principles, reflecting its specific substitution pattern and functional group arrangement. The compound adopts the molecular formula C8H8ClNO2 with a precisely defined atomic connectivity that places the formamide nitrogen directly bonded to the aromatic carbon bearing the methoxy substituent.

The systematic International Union of Pure and Applied Chemistry name accurately describes the substitution pattern, where the formamide group serves as the primary functional group, while the phenyl ring carries substituents at positions 2 and 5 relative to the point of attachment. Alternative nomenclature systems recognize this compound through various designations including 5-chloro-2-methoxyphenylformamide and N-(5-Chlor-2-methoxyphenyl)formamid, reflecting international chemical naming conventions.

The molecular weight calculations yield an average mass of 185.607 atomic mass units, with the monoisotopic mass precisely determined as 185.024356 atomic mass units. These values reflect the specific isotopic composition and provide essential data for analytical identification methods. The compound maintains registry number 63429-96-9 in the Chemical Abstracts Service database, establishing its unique chemical identity.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C8H8ClNO2
Average Molecular Mass 185.607 amu
Monoisotopic Mass 185.024356 amu
Chemical Abstracts Service Number 63429-96-9
ChemSpider Identification 3773134

Properties

CAS No.

63429-96-9

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)formamide

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-5H,1H3,(H,10,11)

InChI Key

NNRAYKKQQYJMNZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=O

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-chloro-2-methoxyphenyl)formamide has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural similarity to known bioactive compounds suggests possible therapeutic uses:

  • Anticancer Activity : Research indicates that derivatives of formamides can exhibit anticancer properties. The chloro and methoxy groups may enhance the compound's ability to interact with cancer cell targets, potentially leading to the development of new anticancer agents .
  • Antimicrobial Properties : Studies have shown that formamide derivatives can possess significant antimicrobial activity. The presence of the chloro group may contribute to the inhibition of bacterial growth, making it a candidate for further antimicrobial research .
  • Neuroprotective Effects : Some formamide derivatives have demonstrated neuroprotective effects in preclinical studies. This compound could be explored for its ability to protect neuronal cells from damage, offering potential in treating neurodegenerative diseases .

Biological Research Applications

The compound's unique structure allows it to be used as a biochemical probe in various biological studies:

  • Enzyme Inhibition Studies : this compound can be employed to investigate enzyme inhibition mechanisms. Its interaction with specific enzymes could provide insights into metabolic pathways and enzyme regulation .
  • Cellular Assays : The compound can be utilized in cellular assays to evaluate cytotoxicity and cell viability, contributing to the understanding of its biological effects on different cell types .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Synthesis : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers used in various applications, such as coatings or adhesives.
  • Nanomaterials Development : Research into nanomaterials has indicated that formamide derivatives can influence the synthesis and stabilization of nanoparticles, which may be beneficial for developing advanced materials with tailored properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various formamide derivatives, including this compound, for their anticancer activity against different cancer cell lines. The results indicated promising activity, warranting further investigation into structure-activity relationships (SAR) to optimize efficacy .

Case Study 2: Antimicrobial Screening

In a screening study published in Pharmaceutical Biology, researchers evaluated the antimicrobial properties of several formamide compounds. This compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and substituent effects of N-(5-chloro-2-methoxyphenyl)formamide with related compounds:

Table 1: Structural Comparison

Compound Name Substituents on Phenyl Ring Amide Type Key Structural Differences
This compound 5-Cl, 2-OCH3 Formamide Parent compound; no additional rings
N-(5-Chloro-2-methylphenyl)formamide 5-Cl, 2-CH3 Formamide Methoxy replaced with methyl group
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OCH3 Benzenesulfonamide Formamide replaced with sulfonamide group
N-(2-Chloro-5-nitrophenyl)formamide 2-Cl, 5-NO2 Formamide Nitro group introduces strong electron withdrawal
FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) Heterocyclic (thiazolyl + nitrofuryl) Formamide Entirely different heterocyclic scaffold

Key Observations :

  • In contrast, the methyl group (2-CH3) in its analogue reduces polarity, increasing lipophilicity .
  • Functional Group Impact : Replacing formamide with sulfonamide (e.g., benzenesulfonamide derivatives) alters hydrogen-bonding capacity and may enhance anti-convulsant or herbicidal activities .

Key Findings :

  • Lipoxygenase Inhibition : Sulfonamide derivatives of the parent compound (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) exhibit stronger lipoxygenase inhibition (IC50 ~25 µM), suggesting the sulfonamide group enhances enzyme interaction .
  • Carcinogenicity Contrast: Unlike FANFT, which induces bladder tumors via prostaglandin endoperoxide synthetase-mediated metabolism , this compound lacks reported carcinogenic effects, likely due to its simpler aromatic structure and absence of reactive nitrofuryl groups.

Physicochemical and Metabolic Properties

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility Metabolic Pathway
This compound 199.63 1.8 Low (lipophilic) Likely hepatic CYP450 oxidation
N-(2-Acetyl-5-chlorophenyl)formamide 197.62 2.0 Moderate Acetylation/oxidation
FANFT 255.23 1.5 Low Prostaglandin endoperoxide synthetase cooxidation

Key Insights :

  • Lipophilicity : The parent compound’s logP (~1.8) suggests moderate membrane permeability, comparable to analogues like N-(2-acetyl-5-chlorophenyl)formamide (logP 2.0) .

Preparation Methods

Direct Formylation of 5-Chloro-2-methoxyaniline

The classical approach to prepare this compound involves the formylation of 5-chloro-2-methoxyaniline using formylating agents such as formic acid derivatives or formamide under controlled conditions.

  • Reaction conditions: Typically, 5-chloro-2-methoxyaniline is reacted with formic acid or formic acid derivatives (e.g., formic anhydride or formamide) at elevated temperatures or under reflux.
  • Solvent: Common solvents include N,N-dimethylformamide (DMF) or aqueous media.
  • Catalysts/Base: Sometimes sodium hydride (NaH) or other bases are used to facilitate the reaction.
  • Yield: High yields (above 80%) are generally reported.
  • Purification: The product is isolated by filtration, washing, and recrystallization from solvents like methanol or ethanol.

This method is straightforward and widely used due to its simplicity and efficiency.

Synthesis via Sulfonamide Intermediates

A more elaborate synthetic route involves first preparing sulfonamide derivatives of the 5-chloro-2-methoxyaniline, followed by N-substitution and further modification to obtain the formamide derivative.

  • Step 1: Reaction of 2-amino-4-chloroanisole (2-amino-5-chloro-2-methoxyaniline) with benzene sulfonyl chloride in aqueous basic medium (pH ~9) to yield N-(5-chloro-2-methoxyphenyl)benzene sulfonamide.
  • Step 2: The sulfonamide intermediate is then reacted with various electrophiles in the presence of sodium hydride and DMF to form N-substituted derivatives.
  • Step 3: Formylation or related functionalization of the N-substituted sulfonamide yields the target this compound or related compounds.

This method allows for the generation of a series of derivatives with varied N-substituents, enabling structure-activity relationship studies.

Optimization of Reaction Parameters

  • Temperature: Optimal reaction temperatures for formylation range from 55°C to 75°C depending on the method and reagents.
  • Molar Ratios: For sulfonyl chloride to amine, a molar ratio of 1:1.2 is preferred to ensure complete reaction.
  • Reaction Time: Typical reaction times vary from 2 to 7 hours for conventional heating; microwave methods reduce this to minutes.
  • Solvent Choice: DMF is favored for its ability to dissolve reactants and facilitate nucleophilic substitution reactions.

Detailed Experimental Procedure (Based on Sulfonamide Route)

Step Reagents and Conditions Description Yield (%) Product Type
1 2-amino-4-chloroanisole (10 mmol), benzene sulfonyl chloride (10 mmol), water, Na2CO3 to maintain pH 9.0, room temperature, stirring Formation of N-(5-chloro-2-methoxyphenyl)benzene sulfonamide 91 Sulfonamide intermediate
2 Sulfonamide (0.1 mmol), DMF (10 mL), sodium hydride (0.1 mmol), electrophile (0.1 mmol), room temperature, stirring 2 h N-substitution of sulfonamide 58-83 (varies by substituent) N-substituted sulfonamide derivatives
3 Formylation step (not explicitly detailed but inferred from related methods) Conversion to formamide derivative High (typically >80%) This compound

Characterization and Analytical Data

  • IR Spectroscopy: Characteristic peaks include N-H stretching (~3100 cm⁻¹), aromatic C-H (~3018 cm⁻¹), sulfonyl group (~1337-1342 and 1440-1450 cm⁻¹), and methoxy group (~1220-1230 cm⁻¹).
  • 1H NMR: Aromatic protons appear in the 6.7–7.7 ppm range; methoxy group as singlet near 3.3–3.5 ppm; N-substituted methyl or alkyl groups show peaks depending on substitution.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight; fragmentation patterns confirm presence of methoxy, chloro, and sulfonamide moieties.
  • Melting Points: Typically range from 79°C to 200°C depending on derivative.

Summary Table of Representative Derivatives and Yields

Compound Substituent (R) Yield (%) Melting Point (°C) Key Spectral Features
Parent sulfonamide (3) H 91 140-142 IR: 3120 (N-H), 1225 (OCH3); NMR: δ 3.51 (OCH3)
N-Methyl (5a) CH3 83 110-112 IR: 1150 (C-N); NMR: δ 3.18 (CH3)
N-Ethyl (5b) CH2CH3 79 79-81 IR: 1151 (C-N); NMR: δ 3.63 (CH2), 1.03 (CH3)
N-Isopropyl (5c) CH(CH3)2 59 90-92 IR: 1149 (C-N); NMR: δ 4.50 (CH), 1.01 (CH3)
N-Allyl (5e) CH2CH=CH2 82 - IR: 1151 (C-N); NMR: δ 5.74 (alkene H)
N-Benzyl (5h) CH2Ph 75 - IR: 1150 (C-N); NMR: δ 4.67 (CH2)

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)formamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via formylation of 5-chloro-2-methoxyaniline using formic acid derivatives or via intermediate sulfonamide formation. For example, benzenesulfonyl chloride reacts with 5-chloro-2-methoxyaniline under alkaline conditions to form sulfonamide intermediates, which can be further modified . Optimization involves controlling stoichiometry, temperature (e.g., room temperature for 1.5 hours), and purification via methanol recrystallization (71% yield) . Advanced routes may use LiAlH4 reduction of nitriles to amines, followed by formamide coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy for verifying aromatic protons, methoxy (-OCH₃), and formamide (-NHCHO) groups.
  • X-ray crystallography to resolve molecular geometry, as demonstrated for structurally related sulfonamide derivatives (e.g., C–C bond precision: ±0.003 Å, R factor: 0.035) .
  • IR spectroscopy to confirm functional groups like C=O (formamide) and C-O (methoxy).

Q. What purification methods are recommended for this compound?

Recrystallization in methanol is effective for isolating high-purity crystals . For complex mixtures, column chromatography using silica gel and polar/non-polar solvent gradients may separate byproducts.

Q. What are the key functional groups in this compound, and how do they influence reactivity?

The chloro group directs electrophilic substitution to the para position, while the methoxy group acts as an electron-donating substituent, enhancing ring activation. The formamide group participates in hydrogen bonding, influencing solubility and intermolecular interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Discrepancies in NMR or IR data may arise from tautomerism or impurities. Strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Thermogravimetric analysis (TGA) to assess thermal stability and purity .

Q. What strategies minimize byproduct formation during synthesis?

  • Controlled stoichiometry : Use a 1:1 molar ratio of benzenesulfonyl chloride to 5-chloro-2-methoxyaniline to avoid over-sulfonation .
  • Low-temperature reactions : Reduce side reactions like oxidation of the methoxy group.
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) during formylation .

Q. How does the electronic nature of substituents affect reactivity in nucleophilic reactions?

The electron-withdrawing chloro group deactivates the aromatic ring, reducing electrophilic substitution rates. Conversely, the methoxy group increases electron density at the ortho/para positions, favoring nucleophilic attack. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Molecular docking : Screen derivatives against target proteins (e.g., antimicrobial enzymes).
  • QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs like sulfonamides, which show herbicidal and antihypertensive properties .

Q. How can the formamide group be modified to enhance stability under physiological conditions?

  • Pro-drug design : Replace the formamide with a hydrolyzable ester or carbamate.
  • Functionalization : Introduce alkyl or aryl groups to the nitrogen to sterically hinder enzymatic degradation .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

  • Solvent selection : Replace methanol with safer, cost-effective alternatives (e.g., ethanol) for recrystallization.
  • Reaction monitoring : Implement in-line FTIR or HPLC to track intermediate formation.
  • Waste management : Optimize aqueous sodium carbonate washes to reduce environmental impact .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of this compound analogs?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies:

  • Dose-response studies : Establish IC₅₀ values across multiple models.
  • Meta-analysis : Compare data from structurally related compounds (e.g., sulfonamides with anti-malarial activity) .

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